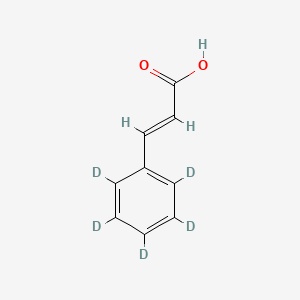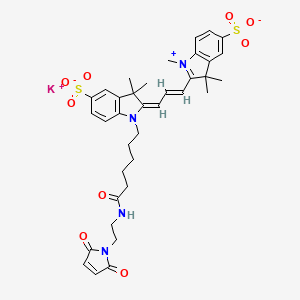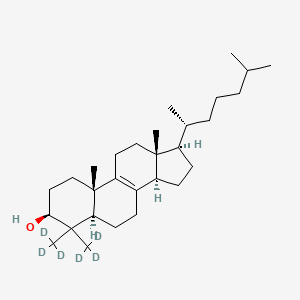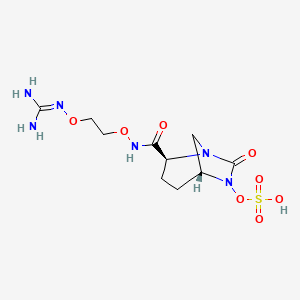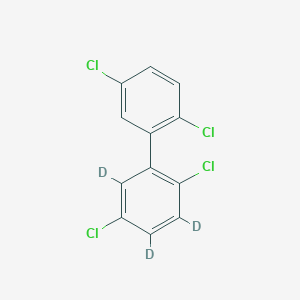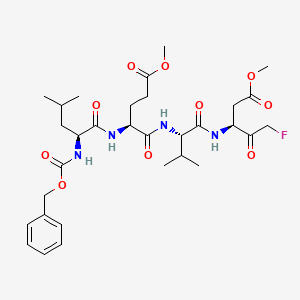
5-HT2C agonist-3 (free base)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-HT2C agonist-3 (free base) is a selective agonist for the 5-HT2C receptor, which is a subtype of the serotonin receptor. This compound exhibits antipsychotic drug-like activity and inhibits amphetamine-induced hyperactivity . It has an EC50 value of 24 nM and a Ki value of 78 nM . The 5-HT2C receptor is involved in various neurological functions, including mood regulation, appetite control, and cognition .
Méthodes De Préparation
The synthesis of 5-HT2C agonist-3 (free base) involves the preparation of N-substituted (2-phenylcyclopropyl)methylamines. The synthetic route typically includes the following steps :
Formation of the cyclopropyl ring: This step involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropyl ring.
N-alkylation: The cyclopropylamine is then alkylated with a suitable alkyl halide to introduce the desired substituent on the nitrogen atom.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
5-HT2C agonist-3 (free base) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce various substituents on the nitrogen atom.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-HT2C agonist-3 (free base) has several scientific research applications, including:
Neuroscience: It is used to study the role of the 5-HT2C receptor in neurological functions such as mood regulation, appetite control, and cognition.
Psychopharmacology: This compound is used to investigate the potential therapeutic effects of 5-HT2C receptor agonists in treating psychiatric disorders such as schizophrenia, depression, and anxiety.
Mécanisme D'action
The mechanism of action of 5-HT2C agonist-3 (free base) involves its binding to the 5-HT2C receptor, a G protein-coupled receptor (GPCR) that mediates excitatory neurotransmission . Upon binding, the compound activates the receptor, leading to the activation of downstream signaling pathways such as the phospholipase C-activating G protein-coupled signaling pathway . This results in various physiological effects, including inhibition of amphetamine-induced hyperactivity and modulation of mood and appetite .
Comparaison Avec Des Composés Similaires
5-HT2C agonist-3 (free base) can be compared with other 5-HT2C receptor agonists, such as:
Lorcaserin: A selective 5-HT2C receptor agonist used for weight management.
Psilocybin: A naturally occurring psychedelic compound that acts as a 5-HT2A and 5-HT2C receptor agonist.
The uniqueness of 5-HT2C agonist-3 (free base) lies in its high selectivity for the 5-HT2C receptor and its potential antipsychotic effects .
Propriétés
Formule moléculaire |
C19H22FNO2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]-N-[(2-methoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C19H22FNO2/c1-22-18-6-4-3-5-13(18)11-21-12-14-9-16(14)17-10-15(20)7-8-19(17)23-2/h3-8,10,14,16,21H,9,11-12H2,1-2H3/t14-,16+/m1/s1 |
Clé InChI |
ZTMZRHFENROFGY-ZBFHGGJFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)F)[C@H]2C[C@@H]2CNCC3=CC=CC=C3OC |
SMILES canonique |
COC1=C(C=C(C=C1)F)C2CC2CNCC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)

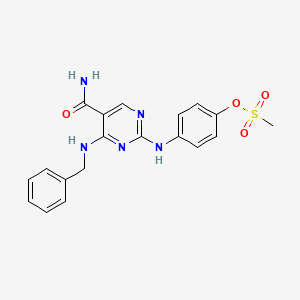
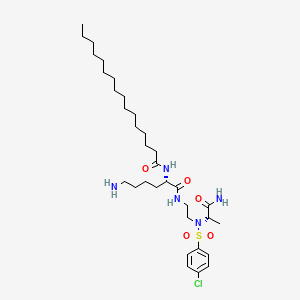
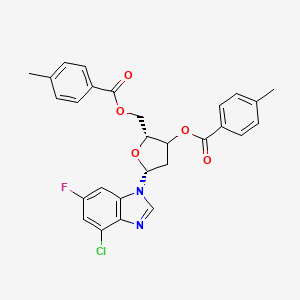
![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)

